molecular formula C15H13ClO2 B6364254 4-Chloro-3-(4-ethylphenyl)benzoic acid CAS No. 1262011-02-8

4-Chloro-3-(4-ethylphenyl)benzoic acid

Cat. No.: B6364254
CAS No.: 1262011-02-8
M. Wt: 260.71 g/mol
InChI Key: SHFRGRUJPJERAB-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-ethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a 4-ethylphenyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

4-chloro-3-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRGRUJPJERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680877
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-02-8
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-ethylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-ethylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

    Reduction: LiAlH4 in THF or BH3 in THF.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed

    Substitution: Formation of 4-substituted benzoic acid derivatives.

    Reduction: Formation of 4-Chloro-3-(4-ethylphenyl)benzyl alcohol.

    Oxidation: Formation of 4-Chloro-3-(4-carboxyphenyl)benzoic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Hydrophobicity and Solubility
  • 4-Chloro-3-(4-ethylphenyl)benzoic acid : The ethylphenyl group enhances lipophilicity compared to simpler analogs like 4-chlorobenzoic acid. This may reduce aqueous solubility but improve membrane permeability in biological systems.
  • 4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS 59210-63-8, ): The sulfamoyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (311.74 g/mol) is comparable to the target compound (~260–270 g/mol inferred), but the sulfamoyl group likely reduces logP values .
Acidity (pKa)
  • Chlorine at the 4-position (ortho to the carboxylic acid) exerts an electron-withdrawing effect, lowering the pKa compared to unsubstituted benzoic acid (pKa ~4.2). Analog 2-(4-Chlorobenzoyl)-benzoic acid (MW 260.68, ) has similar acidity due to chloro substitution .
  • 4-Chloro-3-[(4-pyridylmethyl)amino]benzoic acid (): The basic pyridylamino group may increase the overall pKa, creating zwitterionic behavior in physiological conditions .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Evidence ID
This compound C₁₅H₁₃ClO₂ ~260.72 (inferred) 4-Cl, 3-(4-ethylphenyl) High lipophilicity -
4-Chloro-3-(phenylsulfamoyl)benzoic acid C₁₃H₁₀ClNO₄S 311.74 4-Cl, 3-(phenylsulfamoyl) Enhanced solubility, enzyme inhibition
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID C₁₃H₉ClFNO₄S 329.73 4-Cl, 3-(4-F-phenylsulfamoyl) Metabolic stability, antibacterial
4-Chloro-3-[(4-pyridylmethyl)amino]benzoic acid C₁₃H₁₁ClN₂O₂ 270.70 4-Cl, 3-(pyridylmethylamino) Zwitterionic behavior, drug screening
2-(4-Chlorobenzoyl)-benzoic acid C₁₄H₉ClO₃ 260.68 4-Cl, benzoyl Soluble in alcohols, ethers

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